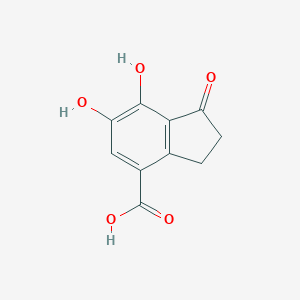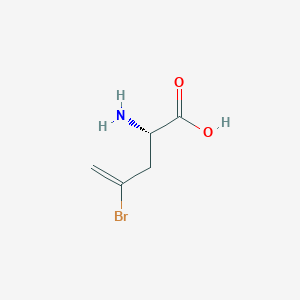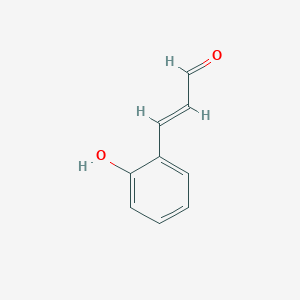![molecular formula C48H36N2 B114602 N,N-diphenyl-4-[4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]aniline CAS No. 145898-89-1](/img/structure/B114602.png)
N,N-diphenyl-4-[4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]aniline
Overview
Description
N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine is a complex organic compound known for its unique structural properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine typically involves a series of Friedel-Crafts polymerization reactions. One common method includes the reaction between 2,4,6-trichloro-1,3,5-triazine and derivatives of triphenylamine . The reaction conditions often require a catalyst such as aluminum chloride and are conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale polymerization reactions using similar reagents and catalysts. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cation radicals, which are useful in photocatalytic processes.
Reduction: Reduction reactions can revert the oxidized form back to the original compound.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and other halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Friedel-Crafts catalysts like aluminum chloride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation with iodine can produce iodine-doped polymers with enhanced electronic properties .
Scientific Research Applications
N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of conjugated microporous polymers for gas adsorption and chemosensors.
Medicine: Investigated for use in drug delivery systems and as a component in bio-compatible materials.
Mechanism of Action
The mechanism by which N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine exerts its effects is primarily through its highly conjugated structure, which allows for efficient charge transfer and interaction with various molecular targets. The compound’s electron-rich nature facilitates its role in redox reactions and its ability to form stable cation radicals .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-phenylenediamine: Known for its use as a redox mediator in biochemical assays.
1,3,5-Tris(diphenylamino)benzene: Another highly conjugated compound used in similar applications.
Uniqueness
N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine stands out due to its extended conjugation and higher stability, making it particularly suitable for applications in advanced materials and electronic devices .
Properties
IUPAC Name |
N,N-diphenyl-4-[4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N2/c1-5-13-43(14-6-1)49(44-15-7-2-8-16-44)47-33-29-41(30-34-47)39-25-21-37(22-26-39)38-23-27-40(28-24-38)42-31-35-48(36-32-42)50(45-17-9-3-10-18-45)46-19-11-4-12-20-46/h1-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJSBXRAPLBNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)

![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)


![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)



![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)

![Tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-YL]carbamate](/img/structure/B114557.png)
